N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide
Description
Properties
Molecular Formula |
C16H14ClN3O |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-14-2-1-12-5-9-20(15(12)11-14)10-8-19-16(21)13-3-6-18-7-4-13/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
ZQBFJYVZXVSNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide.
Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the indole derivative with isonicotinic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide exhibits a range of biological activities, primarily attributed to its interaction with specific molecular targets within cells.
Key Mechanisms:
- Inhibition of Prostaglandin D2 Synthase: Research indicates that derivatives similar to this compound may inhibit hematopoietic prostaglandin D2 synthase, which plays a role in inflammatory responses and allergic conditions .
- Potentiation of CFTR Activity: Studies have shown that related compounds can enhance the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), particularly in mutant forms associated with cystic fibrosis .
Therapeutic Applications
The compound's pharmacological properties suggest several therapeutic applications:
Antimicrobial Activity:
- This compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential:
- Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, particularly through apoptosis induction and inhibition of tumor growth factors. For instance, it has shown potential against breast cancer cell lines by decreasing cell viability in a dose-dependent manner .
Anti-inflammatory Effects:
- The compound may also reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
| Study | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Evaluate effectiveness against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity | Assess cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability with IC50 value of 15 µM after 48 hours | 2023 |
| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indole and isonicotinamide moieties can significantly influence biological activity. For instance:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, leading to modulation of their activities. The chloro substituent and isonicotinamide moiety can enhance binding affinity and selectivity towards specific targets. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Findings :
- The 6-chloro substitution in the target compound improves receptor binding and metabolic stability but reduces aqueous solubility compared to non-halogenated analogs.
- Fluorine substitution at alternative positions (e.g., 5-position) shifts receptor selectivity but introduces trade-offs in solubility.
- The isonicotinamide group (pyridine-4-carboxamide) enhances kinase interaction compared to nicotinamide derivatives .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features an indole moiety, which is known for its diverse biological properties. The presence of the isonicotinamide group suggests potential interactions with nicotinamide-related pathways, particularly those involving nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O |
| Molecular Weight | 274.75 g/mol |
| LogP (Partition Coefficient) | 3.5 |
| Solubility | Soluble in DMSO |
This compound has been studied for its inhibitory effects on NNMT. NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide, which plays a role in cellular metabolism and detoxification processes. Inhibition of this enzyme can lead to increased levels of nicotinamide and NAD+ (nicotinamide adenine dinucleotide), potentially enhancing cellular energy metabolism and reducing oxidative stress.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, indole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves apoptosis induction and disruption of cell cycle progression.
Case Study: Indole Derivatives
A study highlighted the anticancer efficacy of indole-containing compounds, showing that modifications to the indole structure could enhance their potency. For example, a related compound exhibited sub-micromolar IC50 values against MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like sorafenib and gefitinib .
Antimicrobial Activity
Indole derivatives are also noted for their antimicrobial properties. Research has shown that certain analogs can inhibit bacterial growth effectively. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and E. coli, demonstrating significant inhibitory effects .
Table 2: Biological Activity Summary
Q & A
Q. Purification and Validation :
- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for isolation .
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., indole C-6 chloro substitution) and amide bond formation. IR for carbonyl (1650–1700 cm⁻¹) and NH stretches .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer:
Structural contradictions (e.g., tautomerism, bond angles) can be resolved using:
- SHELX suite : SHELXD for phase problem solutions and SHELXL for refinement of disordered regions (e.g., ethyl linker conformation) .
- Twinned data handling : For crystals with pseudo-symmetry, twin law refinement in SHELXL improves accuracy .
- Validation tools : PLATON for checking hydrogen bonding networks and RIGU to assess geometric outliers .
Example : highlights crystallographic analysis of 6-chloroindole derivatives, demonstrating chloro-substituent positioning and intermolecular interactions critical for stability .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Answer:
- Kinase inhibition : Fluorescence-based ADP-Glo™ assays to measure RAF or MAPK pathway inhibition (IC₅₀ determination) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, HeLa) with EC₅₀ calculations .
- Solubility : High-throughput shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: How can contradictory bioactivity data be addressed in SAR studies?
Answer:
Contradictions (e.g., high in vitro activity but low in vivo efficacy) require:
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based proliferation assays to rule out off-target effects .
- Metabolic profiling : Liver microsome assays (human/rat) to identify rapid degradation pathways .
- Structural analogs : Synthesize derivatives (e.g., replacing chloro with fluoro) to isolate key pharmacophores .
Case Study : used SAR to optimize cyanoquinoline derivatives, identifying critical hydrogen bonds between the isonicotinamide moiety and kinase active sites .
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the amide bond .
- Handling : Use gloveboxes for hygroscopic intermediates (e.g., chloroindole precursors) .
- Stability indicators : Monitor via HPLC (C18 column, acetonitrile/water) for degradation peaks .
Advanced: How can computational methods guide the design of analogs with improved pharmacokinetics?
Answer:
- Docking studies : AutoDock Vina to predict binding poses in RAF kinase (PDB: 3OMV) .
- QSAR models : Use logP and polar surface area (PSA) to balance solubility and membrane permeability .
- ADMET prediction : SwissADME for CYP450 metabolism risks and BOILED-Egg model for blood-brain barrier penetration .
Example : optimized a RAF inhibitor by reducing logP from 4.2 to 3.1, enhancing solubility without compromising activity .
Basic: How is purity validated for this compound in preclinical studies?
Answer:
- HPLC : ≥95% purity (C18 column, 254 nm detection) with spiked standards to confirm retention times .
- Elemental analysis : ≤0.4% deviation for C, H, N, Cl .
- Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., DMF) below ICH Q3C limits .
Advanced: What strategies mitigate polymorphism issues during crystallization?
Answer:
- Polymorph screening : Use solvent/anti-solvent combinations (e.g., ethanol/water) to isolate stable forms .
- Crystal engineering : Co-crystallization with carboxylic acids to stabilize specific hydrogen-bonding motifs .
- PXRD : Compare experimental patterns with Cambridge Structural Database (CSD) entries to identify known forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
